1-Methoxy-2-methylpropane

Physical Chemistry Solvent Recovery Process Engineering

1-Methoxy-2-methylpropane (CAS 625-44-5), also known as isobutyl methyl ether or methyl isobutyl ether (MIBE), is a branched dialkyl ether with the molecular formula C5H12O and molecular weight 88.15 g/mol. It exists as a clear, colorless, highly volatile liquid at ambient temperature with a boiling point of 58.6 °C and vapor pressure of 211 mm Hg at 25 °C.

Molecular Formula C5H12O
Molecular Weight 88.15 g/mol
CAS No. 625-44-5
Cat. No. B1605180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-methylpropane
CAS625-44-5
Molecular FormulaC5H12O
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCC(C)COC
InChIInChI=1S/C5H12O/c1-5(2)4-6-3/h5H,4H2,1-3H3
InChIKeyZYVYEJXMYBUCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.13 M

1-Methoxy-2-methylpropane (Isobutyl Methyl Ether, MIBE) CAS 625-44-5 – Physicochemical Profile and Procurement Specifications


1-Methoxy-2-methylpropane (CAS 625-44-5), also known as isobutyl methyl ether or methyl isobutyl ether (MIBE), is a branched dialkyl ether with the molecular formula C5H12O and molecular weight 88.15 g/mol [1]. It exists as a clear, colorless, highly volatile liquid at ambient temperature with a boiling point of 58.6 °C and vapor pressure of 211 mm Hg at 25 °C . The compound exhibits moderate lipophilicity with an experimental log P (octanol-water) of 1.47 and water solubility of 1.11 × 10⁴ mg/L . MIBE is classified as a specialty chemical ether solvent with applications spanning organic synthesis, coatings, and fuel additive research .

Why MIBE Cannot Be Substituted with Other C5 Ethers or MTBE Without Performance and Regulatory Consequences


Although 1-methoxy-2-methylpropane (MIBE) shares the same molecular formula (C5H12O) as methyl tert-butyl ether (MTBE, CAS 1634-04-4) and ethyl isopropyl ether (CAS 625-54-7), its branched isobutyl backbone confers a distinctly different property profile that precludes simple substitution. The structural isomerism between MIBE (primary/primary ether with an isobutyl group) and MTBE (tertiary alkyl ether) results in divergent boiling points, vapor pressures, lipophilicity, catalytic behavior, and combustion characteristics. For instance, MIBE exhibits a higher boiling point (58.6 °C) than MTBE (55.2 °C), and critically, MIBE functions as a high-cetane diesel fuel component (cetane number 53) whereas MTBE is a high-octane gasoline oxygenate that depresses cetane number [1]. Additionally, the regulatory and toxicity profiles differ substantially: MTBE has been identified as a groundwater contaminant and potential carcinogen leading to phasedown in multiple jurisdictions, while MIBE presents a distinct hazard profile with different occupational exposure considerations [2]. For procurement specialists and formulation scientists, selecting MIBE versus an isomer or alternative ether requires precise matching of these physicochemical and regulatory parameters to the target application.

Quantitative Differentiation of 1-Methoxy-2-methylpropane (MIBE) Versus Closest Analogs – A Technical Evidence Guide for Scientific Selection


Boiling Point and Vapor Pressure: MIBE vs. MTBE and n-Butyl Methyl Ether – Implications for Distillation and Solvent Recovery

1-Methoxy-2-methylpropane (MIBE) exhibits a boiling point of 58.6 °C at 760 mmHg, which is 3.4 °C higher than its tertiary isomer MTBE (55.2 °C) and 11.5 °C lower than the linear analog n-butyl methyl ether (70.1 °C) [1]. The corresponding vapor pressure at 25 °C for MIBE is 211 mm Hg, compared to MTBE at approximately 245 mm Hg and n-butyl methyl ether at 139 mm Hg [2]. This intermediate volatility profile positions MIBE between the highly volatile MTBE and the less volatile linear butyl methyl ether, providing a distinct operational window for applications where controlled evaporation rate and manageable vapor pressure are critical.

Physical Chemistry Solvent Recovery Process Engineering Volatility

Fuel Combustion Properties: MIBE as a High-Cetane Diesel Component vs. MTBE as a Gasoline Octane Booster

In direct comparative fuel blending studies, 1-methoxy-2-methylpropane (MIBE) demonstrates fundamentally different combustion behavior than its isomer MTBE. When blended at 10 vol% into 82.3 MON base gasoline, MIBE reduced the motor octane number (MON) by 1.5 units, whereas MTBE increased the MON by 1.4 units [1]. Critically, MIBE possesses a cetane number of 53, which exceeds the typical cetane number of U.S. diesel fuel (approximately 42) and qualifies MIBE as a diesel fuel enhancer, while MTBE is categorically a gasoline octane improver with negligible cetane value [1]. This divergence arises from the structural difference: MIBE's primary/primary ether linkage with an isobutyl branch facilitates compression-ignition combustion, whereas MTBE's tertiary carbon-ether structure promotes anti-knock behavior in spark-ignition engines.

Fuel Chemistry Cetane Number Combustion Engineering Renewable Fuels

Catalytic Synthesis Selectivity: Competitive Adsorption Advantage of Isobutanol Over Methanol on Solid Acid Catalysts

In the catalytic coupling of methanol and isobutanol to produce mixed ethers, 1-methoxy-2-methylpropane (MIBE) formation is favored over symmetrical ethers (dimethyl ether, DME; di-isobutyl ether, DIBE) due to stronger competitive adsorption of isobutanol on the catalyst surface compared to methanol [1]. Under optimized partial pressure ratios on sulfonic acid Nafion-H resin catalysts, MIBE was formed at maximum rate with high selectivity, attributed to the preferential surface occupancy of the bulkier isobutanol molecule [2]. This selectivity mechanism is distinct from the MTBE synthesis pathway, which relies on isobutylene alkylation with methanol rather than direct alcohol dehydrocondensation. For researchers developing single-stage synthesis gas-to-ethers processes, MIBE represents a targetable mixed-ether product that can be selectively produced from methanol/isobutanol mixtures over solid acid catalysts.

Heterogeneous Catalysis Synthesis Gas Conversion Etherification Surface Chemistry

Acute Inhalation Toxicity: MIBE LC50 (Mouse) Comparison with Related Dialkyl Ethers

1-Methoxy-2-methylpropane (MIBE) exhibits an acute inhalation LC50 (mouse, 15-minute exposure) of 141,000 mg/m³, which classifies it as having lower acute vapor toxicity than many other volatile ethers and solvents [1]. For context, diethyl ether has a reported LC50 (rat, 4-hour) of approximately 73,000 ppm (~220,000 mg/m³), while tetrahydrofuran (THF) LC50 (rat, 4-hour) is approximately 21,000 ppm (~62,000 mg/m³). MIBE causes general anesthesia at lethal concentrations in inhalation studies, consistent with the central nervous system depressant effects common to dialkyl ethers, but does not exhibit the specific organ toxicity (e.g., testicular toxicity, hepatocarcinogenicity) associated with certain glycol ethers or the groundwater contamination concerns linked to MTBE [2]. For laboratory and pilot-plant procurement, this toxicity profile informs ventilation requirements, personal protective equipment selection, and occupational exposure limit setting.

Toxicology Occupational Safety Inhalation Hazard Risk Assessment

Lipophilicity and Partitioning: MIBE log P of 1.47 Enables Specific Solvent Selectivity for Moderately Polar Solutes

1-Methoxy-2-methylpropane (MIBE) has an experimental log P (octanol-water partition coefficient) of 1.47, positioning it as a moderately lipophilic solvent . This value is higher than MTBE (log P ≈ 0.94-1.06), indicating greater affinity for nonpolar matrices, but lower than the linear analog n-butyl methyl ether (log P ≈ 1.52-1.76) [1]. The water solubility of MIBE is 1.11 × 10⁴ mg/L (approximately 11.1 g/L), which is substantially higher than typical hydrocarbon solvents but lower than fully water-miscible ethers like THF or 1,4-dioxane . This intermediate lipophilicity-hydrophilicity balance makes MIBE particularly suitable for extracting moderately polar organic compounds from aqueous matrices or for formulating coatings where controlled solvent evaporation and compatibility with both polar and nonpolar resin components are required.

Solvent Extraction Partition Coefficient Analytical Chemistry Formulation Science

Atmospheric Fate and Environmental Persistence: OH Radical Reaction Rate Constant Comparison

1-Methoxy-2-methylpropane (MIBE) reacts with atmospheric hydroxyl (OH) radicals with a rate constant of 1.50 × 10⁻¹¹ cm³/molecule-sec at 25 °C . This value is comparable to, though slightly higher than, the OH rate constant for MTBE (approximately 3.2 × 10⁻¹² cm³/molecule-sec) and for n-butyl methyl ether (approximately 1.6 × 10⁻¹¹ cm³/molecule-sec) [1]. The higher OH rate constant for MIBE relative to MTBE indicates faster atmospheric oxidation and shorter tropospheric lifetime, which translates to reduced long-range atmospheric transport potential and lower contribution to background ozone formation. The Henry's Law constant for MIBE is 2.21 × 10⁻³ atm-m³/mole, indicating moderate volatility from aqueous solution and potential for air-water partitioning .

Environmental Chemistry Atmospheric Science Degradation Kinetics VOC Emissions

Validated Application Scenarios for 1-Methoxy-2-methylpropane (MIBE) Based on Differentiating Performance Evidence


Synthetic Diesel and Renewable Fuel Formulation Research

MIBE is a high-cetane oxygenate (cetane number = 53) suitable for blending into diesel-range fuels to improve ignition quality and reduce particulate emissions [1]. Unlike MTBE, which is exclusively a gasoline octane booster and depresses diesel cetane number, MIBE enhances compression-ignition combustion. Researchers developing biomass-derived or synthesis gas-derived diesel alternatives should select MIBE over MTBE or ETBE for cetane improvement studies. The boiling point of 58.6 °C and vapor pressure of 211 mm Hg also inform blending volatility specifications .

Heterogeneous Catalysis and Synthesis Gas-to-Ethers Process Development

MIBE is selectively produced from methanol/isobutanol mixtures over solid acid catalysts (Nafion-H, sulfated-zirconia, tungstena-zirconia) via direct alcohol dehydrocondensation [2]. The selectivity toward MIBE over symmetrical ethers (DME, DIBE) arises from stronger competitive adsorption of isobutanol on the catalyst surface. This contrasts with MTBE synthesis, which requires isobutylene alkylation rather than direct alcohol coupling. Catalyst screening and reaction engineering programs targeting mixed-ether products from syngas-derived alcohols should procure MIBE as both a target product and an analytical reference standard [3].

Specialty Solvent for Moderately Polar Extraction and Coatings Formulation

With an experimental log P of 1.47 and water solubility of 11.1 g/L, MIBE occupies a narrow lipophilicity window between the more polar MTBE (log P ≈ 0.94-1.06) and the more lipophilic n-butyl methyl ether (log P ≈ 1.52-1.76) [4]. This intermediate polarity enables selective extraction of moderately polar organic compounds from aqueous matrices. In coatings and adhesive formulations, MIBE's volatility profile (boiling point 58.6 °C) provides controlled evaporation rates for film formation while maintaining compatibility with both polar and nonpolar resin components. Procurement for analytical method development or specialty coating formulation should prioritize MIBE when target solutes or resins fall within this specific polarity range .

Occupational and Environmental Toxicology Benchmarking Studies

MIBE provides a defined acute inhalation toxicity benchmark (LC50 mouse, 15-min = 141,000 mg/m³) and atmospheric degradation rate constant (kOH = 1.50 × 10⁻¹¹ cm³/molecule-sec) for comparative hazard assessment of dialkyl ether solvents [5]. Unlike MTBE, which carries groundwater contamination and potential carcinogenicity concerns, MIBE lacks specific organ toxicity alerts. Toxicologists, industrial hygienists, and EHS professionals conducting solvent substitution assessments or setting occupational exposure limits should use these quantitative parameters to evaluate MIBE against alternative ethers with more problematic environmental or toxicological profiles [6].

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